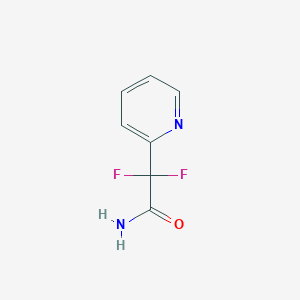

2,2-Difluoro-2-pyridin-2-ylacetamide

Description

Contextualization within Organofluorine Chemistry and Pyridine (B92270) Derivatives

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern pharmaceutical and agrochemical research. chinesechemsoc.orgwikipedia.orgmdpi.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and small size can enhance metabolic stability, increase lipophilicity, and modify the acidity (pKa) of nearby functional groups, often leading to improved drug efficacy and bioavailability. chinesechemsoc.orgnih.gov It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, contributing to the metabolic resistance of fluorinated drugs. chinesechemsoc.orgjst.go.jp

Concurrently, pyridine derivatives are among the most prevalent heterocyclic scaffolds in drug discovery. enpress-publisher.comnih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a key structural component in numerous FDA-approved drugs. nih.gov Its ability to act as a hydrogen bond acceptor and its polar nature can improve the solubility and bioavailability of drug candidates. enpress-publisher.comresearchgate.net The fusion of a pyridine nucleus with other functional groups is a widely used strategy in the design of new therapeutic agents for a range of diseases, including cancer. ekb.egekb.eg The combination of these two dominant fields—organofluorine chemistry and heterocyclic chemistry—creates significant opportunities for discovering novel and effective therapeutic agents. nih.govrsc.orgnih.gov 2,2-Difluoro-2-pyridin-2-ylacetamide is a prime example of this molecular hybridization, integrating the advantageous properties of both a fluorinated scaffold and a biologically significant pyridine moiety. mq.edu.au

Significance of Difluorinated Amide Scaffolds in Modern Synthetic Chemistry

The difluoromethyl group (CF2H) is of particular importance in medicinal chemistry. uni-muenster.de It is often considered a "lipophilic hydrogen bond donor" and can serve as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH2) groups. researchgate.netnih.gov Bioisosteric replacement is a key strategy in drug design to enhance a molecule's pharmacokinetic profile while maintaining or improving its biological activity. princeton.edulboro.ac.uknih.gov The difluoromethyl group can improve metabolic stability and cell membrane permeability. researchgate.net

The amide bond is another fundamental feature in medicinal chemistry, present in over a quarter of all top-selling drugs. d-nb.info Its unique hydrogen bonding capabilities, acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), are crucial for molecular recognition and binding to biological targets. d-nb.info

Therefore, a difluorinated amide scaffold, such as the one found in this compound, combines the bioisosteric advantages of the CF2H group with the critical binding properties of the amide linkage. The synthesis of molecules containing α,α-difluoroamide moieties is an active area of research, with various methods being developed to access these valuable structures. nih.govnih.gov However, creating N-difluoromethyl amides has proven challenging, highlighting the need for new synthetic strategies to access this class of compounds. d-nb.infoacs.orgnih.govchemistryviews.org The development of versatile building blocks and synthetic routes to α-aryl-α,α-difluoroacetamides is crucial for expanding the chemical space available for drug discovery. nih.gov

| Property | Description |

| Bioisosterism | The difluoromethyl group can mimic other functional groups like hydroxyl or thiol, potentially improving pharmacokinetic properties. researchgate.netnih.gov |

| Metabolic Stability | The strong C-F bonds increase resistance to metabolic degradation, potentially prolonging the drug's action. chinesechemsoc.orgnih.gov |

| Lipophilicity | Fluorination generally increases lipophilicity, which can enhance membrane permeability. chinesechemsoc.org |

| Hydrogen Bonding | The amide group provides crucial hydrogen bond donor and acceptor sites for target binding. d-nb.info |

| Molecular Conformation | The presence of fluorine can influence the preferred conformation of a molecule, affecting its interaction with biological targets. mq.edu.au |

Current Research Landscape and Knowledge Gaps for this compound

While the constituent parts of this compound—the difluoromethyl group, the pyridine ring, and the amide linkage—are all subjects of intensive research, specific studies on the complete molecule are notably scarce in publicly available scientific literature. A search for this exact compound reveals its existence in chemical supplier catalogs, but detailed investigations into its synthesis, reactivity, and biological activity are not widely reported.

The primary knowledge gap, therefore, is the lack of comprehensive characterization and application-focused research for this specific molecule. While general synthetic methods for related structures like 2-bromo-2,2-difluoroacetamides and their subsequent arylation have been described, a dedicated and optimized synthesis for the pyridin-2-yl variant is not well-documented. nih.gov Similarly, there is a lack of published data on its potential biological targets or therapeutic applications.

The research landscape can be inferred from related compounds:

Analogs: The trifluoro- version, 2,2,2-trifluoro-N-(pyridin-2-yl)acetamide, has a registered CAS number and is listed in chemical databases, suggesting some level of synthetic accessibility and research interest. nih.gov The N-methylated version, 2,2-Difluoro-N-methyl-2-(pyridin-2-yl)acetamide, is also cataloged.

Simpler Scaffolds: Research on simpler related molecules like 2-Fluoro-N-(2-pyridyl)acetamide highlights the potential for biological activities, including antibacterial, antifungal, and anticancer properties.

Synthetic Precursors: The chemistry of precursors like 2,2-Difluoro-2-(fluorosulfonyl)acetic acid, which can be used to prepare difluoromethylated pyridine analogs, is an active area of investigation.

The significant knowledge gap for this compound presents a clear opportunity for future research. Investigating efficient synthetic routes, exploring its physicochemical properties, and screening for biological activity against various targets could uncover novel applications for this promising, yet understudied, chemical entity. The regioselective difluoromethylation of pyridines remains a chemical challenge, and new methods in this area could facilitate the synthesis and study of compounds like this compound. uni-muenster.de

| Research Area | Status for this compound | Knowledge Gap / Research Opportunity |

| Optimized Synthesis | Not widely published. | Development of a high-yield, scalable synthetic route. |

| Physicochemical Properties | Undocumented. | Full characterization of properties like solubility, pKa, and lipophilicity (LogP). |

| Crystal Structure | Unknown. | X-ray crystallography to understand solid-state conformation and packing. |

| Biological Activity | Unexplored. | High-throughput screening against various biological targets (e.g., kinases, proteases). |

| Pharmacokinetics | Unknown. | In vitro and in vivo studies to determine metabolic stability, absorption, and distribution. |

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-7(9,6(10)12)5-3-1-2-4-11-5/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGNNEWGNCWYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(=O)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672881 | |

| Record name | 2,2-Difluoro-2-(pyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1064652-41-0 | |

| Record name | 2,2-Difluoro-2-(pyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,2 Difluoro 2 Pyridin 2 Ylacetamide

Retrosynthetic Analysis of the 2,2-Difluoro-2-pyridin-2-ylacetamide Core Structure

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org This process is repeated until simple, commercially available starting materials are reached. wikipedia.orgias.ac.in For this compound, two primary disconnection points are considered, leading to distinct synthetic strategies.

The first and most logical disconnection is at the amide bond (C-N), a common and reliable transformation. This simplifies the target molecule into a 2,2-difluoro-2-(pyridin-2-yl)acetic acid derivative and an ammonia (B1221849) source. A subsequent disconnection of the C-C bond between the pyridine (B92270) ring and the difluoroacetyl group leads to a 2-pyridyl synthon and a difluoroacetate (B1230586) synthon.

A second, alternative retrosynthetic approach involves disconnecting the C-F bonds. This strategy considers the final step to be a difluorination reaction. This pathway leads to N-(pyridin-2-yl)acetamide as a key intermediate, which would require selective fluorination at the α-carbon position.

These two approaches define the main strategies for precursor development and the final assembly of the target molecule.

Precursor Development and Functionalization Strategies

The successful synthesis of this compound relies on the efficient preparation of key intermediates identified during the retrosynthetic analysis.

Halogenated pyridines, particularly 2-chloro- or 2-bromopyridine, are crucial precursors for strategies involving the formation of the C-C bond between the pyridine ring and the acetyl group. These intermediates are typically synthesized from the readily available 2-aminopyridine (B139424) via diazotization followed by a Sandmeyer-type reaction.

Interactive Data Table: Synthesis of 2-Halopyridine Intermediates

| Starting Material | Reagents | Product | Typical Conditions |

| 2-Aminopyridine | NaNO₂, HCl, CuCl | 2-Chloropyridine | 0-5 °C, aqueous media |

| 2-Aminopyridine | NaNO₂, HBr, CuBr | 2-Bromopyridine | 0-5 °C, aqueous media |

| 2-Fluoropyridine | Grignard Reagents | 2-Substituted Pyridines | Anhydrous ether, -78 °C to RT |

The introduction of the difluoroacetyl group requires a suitable difluoroacetylating agent. One common precursor is ethyl 2,2-difluoroacetate, which can be synthesized via several methods. Another important reagent is 2,2-difluoro-2-(fluorosulfonyl)acetic acid, which can be used to prepare silyl (B83357) fluorosulfonyldifluoroacetate, an efficient difluorocarbene reagent. The transformation of methylene (B1212753) groups to difluoromethylene can also be achieved using electrophilic fluorinating agents. nih.gov

Interactive Data Table: Key Difluoroacetylating Agents and Precursors

| Precursor/Reagent Name | Chemical Formula | Synthetic Utility |

| Ethyl bromodifluoroacetate | BrCF₂COOEt | Used in Reformatsky-type reactions to form C-C bonds. |

| 2,2-Difluoroacetic acid | F₂CHCOOH | Can be converted to an acid chloride for acylation reactions. |

| 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | FSO₂CF₂CO₂H | Precursor for difluorocarbene reagents. |

| Selectfluor | (C₅H₅N₂CH₂Cl)₂(BF₄)₂ | Electrophilic fluorinating agent for α-fluorination. nih.gov |

An alternative strategy involves the initial synthesis of a non-fluorinated precursor, N-(pyridin-2-yl)acetamide, followed by a late-stage fluorination. researchgate.net N-(pyridin-2-yl)acetamide is readily prepared by reacting 2-aminopyridine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. matrix-fine-chemicals.com

The subsequent step, the α,α-difluorination of the acetamide (B32628), is more challenging. It typically requires a strong base to generate an enolate, followed by reaction with an electrophilic fluorine source. Reagents like Selectfluor are often employed for such transformations. nih.gov However, controlling the degree of fluorination to achieve exactly two fluorine atoms without side reactions can be difficult.

Direct Synthesis Approaches and Reaction Optimization

The final construction of the target molecule involves bringing the key precursors together through optimized reaction conditions.

The most convergent and commonly employed strategy involves the formation of the amide bond as the final key step. This typically involves the coupling of a 2,2-difluoro-2-(pyridin-2-yl)acetic acid derivative with an ammonia source. To facilitate this reaction, the carboxylic acid is usually activated. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with ammonia or ammonium (B1175870) hydroxide (B78521) to form the primary amide.

Alternatively, standard peptide coupling reagents can be used to directly couple the carboxylic acid with an ammonia source, although this is less common for forming a primary amide from ammonia itself. A more analogous reaction is the synthesis of 2-chloro-N-pyridin-2-yl-acetamide from 2-aminopyridine and chloroacetyl chloride, demonstrating the formation of the N-pyridin-2-yl acetamide bond. chemicalbook.com

Interactive Data Table: Conditions for Amidation

| Activated Precursor | Coupling Partner | Reagents/Conditions | Product |

| 2,2-Difluoro-2-(pyridin-2-yl)acetyl chloride | Ammonia (NH₃) | Anhydrous aprotic solvent (e.g., DCM, THF), 0 °C to RT | This compound |

| 2,2-Difluoro-2-(pyridin-2-yl)acetic acid | Ammonium Hydroxide (NH₄OH) | Coupling agents (e.g., HATU, HOBt), base (e.g., DIPEA) | This compound |

| Chloroacetyl chloride | 2-Aminopyridine | Dichloromethane, intermittent agitation under ice. researchgate.netchemicalbook.com | 2-Chloro-N-pyridin-2-yl-acetamide |

C-H Functionalization with Difluorocarbene Sources

Direct C-H functionalization has emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules. The introduction of a difluoromethyl group at the α-carbon of a pyridin-2-ylacetamide scaffold can be envisioned through the reaction of a suitable precursor with a source of difluorocarbene (:CF₂). This highly reactive intermediate can insert into an activated C-H bond, such as the one adjacent to the carbonyl and pyridine moieties in a pyridin-2-ylacetamide derivative.

Utilization of Sodium Chlorodifluoroacetate

Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is an inexpensive and readily available reagent that serves as a convenient precursor for difluorocarbene. orgsyn.org Upon heating, it undergoes decarboxylation to generate :CF₂, which can then be trapped by a suitable substrate. orgsyn.org While direct difluoromethylation of an acetamide α-carbon using this method is not extensively documented for this specific substrate, the principle has been applied to other systems. For the synthesis of this compound, the reaction would likely involve the deprotonation of the α-carbon of 2-pyridin-2-ylacetamide with a suitable base to form a nucleophilic enolate, which would then react with the in situ generated difluorocarbene.

A plausible reaction mechanism involves the thermal decomposition of sodium chlorodifluoroacetate to yield difluorocarbene. The pyridin-2-ylacetamide would be treated with a base to generate the corresponding enolate, which would then act as a nucleophile to trap the electrophilic difluorocarbene. Subsequent protonation would yield the desired this compound. The choice of solvent and base would be critical to optimize the reaction and minimize side reactions.

Table 1: Potential Reaction Conditions for Difluoromethylation using Sodium Chlorodifluoroacetate

| Parameter | Condition | Rationale |

| Difluorocarbene Source | Sodium Chlorodifluoroacetate | Inexpensive, commercially available precursor. |

| Substrate | 2-pyridin-2-ylacetamide | The target precursor molecule. |

| Base | Sodium hydride (NaH), Lithium diisopropylamide (LDA) | To generate the nucleophilic enolate of the acetamide. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | To solubilize reactants and facilitate the reaction. |

| Temperature | 80-120 °C | To induce decarboxylation of the difluorocarbene source. |

Application of Decarboxylative Difluorocarbene Precursors (e.g., Phosphonium (B103445) Ylides)

Decarboxylative methods provide an alternative route for the generation of reactive intermediates under milder conditions. Difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻) is an efficient difluorocarbene precursor that generates :CF₂ simply via decarboxylation without the need for a base or other additives. beilstein-journals.orgresearchgate.net This reagent could potentially be used for the difluoromethylation of the activated C-H bond at the α-position of 2-pyridin-2-ylacetamide. The reaction would proceed by heating a mixture of the acetamide and the phosphonium ylide precursor.

The interconversion between difluorocarbene and difluoromethylene phosphonium ylide is a key aspect of these reagents. cas.cnresearchgate.net Depending on the reaction conditions, the same precursor can act as a source of either species, allowing for either difluorocyclopropanation/insertion or Wittig-type olefination. cas.cn For the synthesis of the target compound, conditions favoring the generation and insertion of difluorocarbene would be required.

Investigation of Other Difluorocarbene Reagents and Catalytic Systems

A variety of other reagents and catalytic systems have been developed for the generation of difluorocarbene. These include reagents like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), which can generate difluorocarbene under mild conditions. researchgate.net These reagents, often activated by a nucleophilic catalyst, could be explored for the difluoromethylation of 2-pyridin-2-ylacetamide.

Transition metal catalysis can also play a role in controlling the reactivity and selectivity of difluorocarbene transfer reactions. While not directly applied to this specific substrate, palladium-catalyzed difluoromethylation reactions have been developed for other systems and could potentially be adapted. researchgate.net

Regioselective Difluoromethylation at the Acetamide Alpha-Carbon

Achieving regioselectivity is a critical challenge in C-H functionalization. For 2-pyridin-2-ylacetamide, there are multiple potential sites for reaction, including the pyridine ring and the acetamide N-H and α-C-H bonds. To achieve selective difluoromethylation at the acetamide alpha-carbon, the reaction conditions must be carefully controlled to favor the formation of the corresponding enolate or an equivalent nucleophilic species.

The acidity of the α-protons of the acetamide is enhanced by the adjacent carbonyl group and the electron-withdrawing nature of the pyridine ring, making this position susceptible to deprotonation and subsequent reaction with an electrophilic difluorocarbene. The choice of a non-nucleophilic base of appropriate strength would be crucial to selectively deprotonate the α-carbon without promoting side reactions on the pyridine ring or the amide functionality. Recent advances in the regioselective difluoromethylation of pyridines, often involving the use of directing groups or dearomatization-rearomatization strategies, highlight the complexities of controlling selectivity in such systems. researchgate.netnih.gov While these methods primarily target the pyridine ring, the principles of controlling reactivity through electronic and steric effects could inform the development of a selective α-difluoromethylation of the acetamide side chain.

Advanced Multicomponent and One-Pot Synthetic Protocols for Related Complex Scaffolds

Multicomponent and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation. mdpi.com While a direct multicomponent synthesis of this compound is not reported, such strategies could be envisioned for the rapid assembly of more complex scaffolds derived from this core structure.

Palladium-Catalyzed Sonogashira and Cacchi Reactions

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. mdpi.com This reaction could be employed to introduce additional functionality onto the pyridine ring of a pre-functionalized this compound derivative. For instance, a bromo-substituted derivative of the target compound could be coupled with various alkynes to generate a library of more complex molecules.

The Cacchi reaction, a palladium-catalyzed domino reaction involving a Sonogashira coupling followed by a cyclization, allows for the one-pot synthesis of various heterocyclic systems. While a direct application to the target molecule is speculative, this methodology could be used to construct fused ring systems incorporating the this compound motif. For example, a 2-amino-3-bromo-pyridine derivative could undergo a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to form a fused heterocyclic system, which could then be further elaborated to include the difluoroacetamide side chain.

Table 2: Hypothetical Application of Sonogashira Coupling for Scaffold Elaboration

| Starting Material | Coupling Partner | Catalyst System | Potential Product Scaffold |

| 2,2-Difluoro-2-(5-bromopyridin-2-yl)acetamide | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2,2-Difluoro-2-(5-(phenylethynyl)pyridin-2-yl)acetamide |

| 2,2-Difluoro-2-(5-bromopyridin-2-yl)acetamide | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2,2-Difluoro-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)acetamide |

Catalyst Screening and Ligand Design for Enhanced Efficiency

The efficiency of synthetic routes to this compound is highly dependent on the catalytic system employed. Transition metal catalysis, particularly with copper and palladium, has shown promise in the formation of the crucial carbon-carbon bond between the pyridinyl and the difluoroacetyl moieties.

Catalyst Screening:

The choice of the transition metal catalyst is paramount. Copper-based catalysts have demonstrated utility in the arylation of α,α-difluoroacetamides. For instance, studies on the coupling of 2-bromo-2,2-difluoroacetamides with aryl boronic acids have shown that copper(I) iodide (CuI) can be an effective catalyst. nih.gov The screening of various copper salts, such as copper(II) bromide (CuBr₂), has also been explored, though with potentially lower efficacy. nih.gov

Palladium catalysts are also extensively used in cross-coupling reactions and could be considered for the synthesis of this compound. The choice between different palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, would likely influence reaction outcomes. The specific nature of the pyridinyl substrate and the difluoroacetamide precursor would necessitate a thorough screening of various transition metal catalysts to identify the most active and selective system.

Ligand Design:

The role of ligands in modulating the reactivity and stability of the transition metal catalyst is critical. For copper-catalyzed reactions, the absence of a specific ligand is sometimes beneficial, with the solvent and other additives playing a key role in the catalytic cycle. nih.gov However, in many transition-metal-catalyzed reactions, particularly those involving palladium, the design and selection of ligands are crucial for achieving high efficiency and selectivity.

For palladium-catalyzed cross-couplings involving heteroaromatic compounds like pyridine, phosphine-based ligands are commonly employed. The electronic and steric properties of the phosphine (B1218219) ligand can significantly impact the catalytic activity. For instance, bulky and electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), have been shown to be effective in promoting challenging cross-coupling reactions. The design of ligands that can stabilize the catalytic species and facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination, is an active area of research.

Interactive Data Table: Catalyst and Ligand Screening for a Model Arylation of a Difluoroacetamide Precursor

This table presents hypothetical data for a model reaction to illustrate the impact of different catalysts and ligands on the yield of an arylated difluoroacetamide product.

Synthetic Pathway Efficiency and Scalability Considerations

Synthetic Pathway Efficiency:

Scalability Considerations:

Scaling up a synthetic process from the laboratory to an industrial scale presents a unique set of challenges. For the synthesis of this compound, several factors would need to be carefully considered:

Reagent and Catalyst Cost: The cost of the transition metal catalyst and any specialized ligands can be a significant factor on a large scale. Developing highly active catalytic systems with low catalyst loadings is therefore crucial.

Reaction Conditions: Reactions that require high temperatures, high pressures, or cryogenic conditions can be difficult and expensive to implement on a large scale. The ideal process would operate under mild and safe conditions.

Purification: Chromatographic purification methods, which are common in laboratory-scale synthesis, are often not practical for large-scale production. The development of a process that allows for purification by crystallization or distillation is highly desirable.

Safety and Environmental Impact: The use of hazardous reagents or solvents should be minimized. A scalable process should be designed with safety and environmental sustainability in mind.

Interactive Data Table: Scalability Factors for a Catalytic Synthesis

This table provides a general comparison of key parameters for a catalytic synthesis at different scales, highlighting the changes required for a scalable and efficient process.

Chemical Reactivity and Transformation Studies of 2,2 Difluoro 2 Pyridin 2 Ylacetamide

Reactivity of the 2,2-Difluoroacetyl Group

The geminal difluoro arrangement on the alpha-carbon imparts unique electronic properties to the acetyl group, enhancing the electrophilicity of the carbonyl carbon and influencing the stability of the entire moiety.

The carbonyl carbon in 2,2-Difluoro-2-pyridin-2-ylacetamide is highly susceptible to nucleophilic attack. The strong inductive effect of the two fluorine atoms withdraws electron density, making the carbonyl carbon more electrophilic than in a standard acetamide (B32628). This heightened reactivity allows for a range of derivatization reactions.

Studies on analogous compounds, such as 2,2-difluoroacetyl chloride, demonstrate the high reactivity of the difluoroacetyl group. windows.netguidechem.comnih.gov This group readily reacts with various nucleophiles. For this compound, this suggests that the amide can be hydrolyzed under forcing conditions or potentially be converted to other functional groups, although the amide linkage is generally more stable than an acyl chloride.

Potential derivatization reactions at the carbonyl center are summarized in the table below.

| Reaction Type | Reagent/Conditions | Expected Product |

| Hydrolysis (saponification) | Strong base (e.g., NaOH), heat | Pyridin-2-yl-difluoroacetic acid and ammonia (B1221849) |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine |

| Reaction with Organometallics | Grignard reagents (R-MgX) | Tertiary alcohol (after hydrolysis) |

| Dehydration | Dehydrating agent (e.g., P₂O₅) | 2,2-Difluoro-2-(pyridin-2-yl)acetonitrile |

This table presents potential reactions based on the general reactivity of amides and the electronic effects of the difluoroacetyl group.

The product is generally stable under normal handling and storage conditions. windows.net However, similar to other amides, it is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into a difluoroacetic acid derivative and 2-aminopyridine (B139424). The presence of the fluorine atoms may influence the rate of hydrolysis compared to non-fluorinated analogues. The molecule is also expected to be sensitive to moisture, and related compounds like 2,2-difluoroacetyl chloride react violently with water. windows.net

| Condition | Stability/Reactivity | Notes |

| Neutral pH | Generally stable | Stable for storage and typical organic reactions. |

| Acidic (Strong) | Susceptible to hydrolysis | Protonation of the amide carbonyl or pyridine (B92270) nitrogen can facilitate nucleophilic attack by water. |

| Basic (Strong) | Susceptible to hydrolysis | Nucleophilic attack of hydroxide (B78521) on the carbonyl carbon leads to amide cleavage. |

| Thermal | Moderately stable | High temperatures may lead to decomposition. |

| Oxidizing Agents | Group is relatively stable | The difluoroacetyl group is generally resistant to oxidation. The pyridine ring may be oxidized to the N-oxide. |

| Reducing Agents | Carbonyl can be reduced | Strong hydrides can reduce the amide. |

This table summarizes the expected stability profile based on general chemical principles of amides and organofluorine compounds.

Reactivity of the Pyridine Nitrogen and Ring System

The pyridine ring is an electron-deficient aromatic system. gcwgandhinagar.com This inherent property is further amplified by the strong electron-withdrawing nature of the 2,2-difluoroacetamide (B1351127) substituent, which significantly deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution.

The lone pair of electrons on the pyridine nitrogen atom allows this compound to function as a ligand in coordination complexes. However, the electron-withdrawing substituent drastically reduces the basicity of the nitrogen atom (pKa of pyridine is 5.2, while pyridine-N-oxide is 0.79), making it a much weaker Lewis base compared to pyridine itself. wikipedia.orgscripps.edu

Consequently, it would require strong Lewis acids or transition metals to form stable complexes. The coordination would likely occur through the pyridine nitrogen. An alternative coordination mode could involve the formation of a pyridine N-oxide derivative, where coordination then occurs through the oxygen atom, a common motif in the coordination chemistry of pyridine N-oxides. wikipedia.orgresearchgate.netrsc.org

| Property | Description | Implication |

| Basicity | Significantly reduced due to the -I effect of the substituent. | Weak ligand, requires strong metal centers for coordination. |

| Coordination Site | Primarily the pyridine nitrogen lone pair. | Forms complexes with various transition metals. |

| N-Oxide Formation | Can be oxidized to the corresponding N-oxide. | The resulting N-oxide can act as a ligand, coordinating through the oxygen atom. wikipedia.orgwikipedia.org |

| Steric Hindrance | The substituent at the 2-position may sterically hinder coordination. | May favor the formation of complexes with specific geometries. |

This table outlines the expected ligand properties of the title compound.

The electronic nature of the pyridine ring, compounded by the attached substituent, governs its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently resistant to EAS due to its electron-deficient character. gcwgandhinagar.compearson.com The nitrogen atom deactivates the ring, and electrophilic reagents often attack the nitrogen lone pair first, further increasing this deactivation. youtube.com The presence of the strongly electron-withdrawing 2,2-difluoroacetamide group makes EAS even more difficult, requiring harsh reaction conditions. youtube.com If substitution were to occur, it would be directed to the 3- and 5-positions, which are meta to the deactivating nitrogen and the substituent. quora.comaklectures.com

Nucleophilic Aromatic Substitution (NAS): In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to NAS, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). quora.com The 2,2-difluoroacetamide group at the 2-position would further activate the ring for nucleophilic attack, especially at the 4- and 6-positions. epfl.chresearchgate.net A good leaving group, such as a halide, would typically be required at these positions for the reaction to proceed.

| Reaction Type | Reactivity | Preferred Position(s) |

| Electrophilic Aromatic Substitution (EAS) | Very low; highly deactivated ring. | 3- and 5-positions (if reaction occurs). |

| Nucleophilic Aromatic Substitution (NAS) | Activated; susceptible to attack. | 4- and 6-positions (requires a leaving group). |

This table summarizes the aromatic substitution potential of the pyridine ring in the title compound.

Investigation of Tautomerism and Isomerization Equilibria

For this compound, the primary tautomeric equilibrium to consider is the amide-imidol tautomerism. This involves the migration of a proton from the nitrogen to the carbonyl oxygen.

Studies on the closely related compound, N-(pyridin-2-yl)acetamide, have demonstrated through NMR spectroscopy and theoretical calculations that it exists almost exclusively in the amide form. researchgate.net The equilibrium lies heavily on the side of the acylamino (amide) tautomer rather than the hydroxyimino (imidol) form. researchgate.net

It is highly probable that this compound follows the same trend. The stability of the carbonyl double bond generally favors the amide tautomer. The electron-withdrawing fluorine atoms would further stabilize the amide form by inductively withdrawing electron density. Therefore, the compound is expected to exist predominantly as the amide tautomer.

| Tautomer Name | Structure | Relative Stability |

| Amide (Acylamino) Form | Pyridin-2-yl-NH-C(=O)-CHF₂ | Highly favored; most stable tautomer. |

| Imidol (Hydroxyimino) Form | Pyridin-2-yl-N=C(OH)-CHF₂ | High energy; not significantly populated at equilibrium. |

This table shows the principal tautomers and their expected relative stability.

Article on "this compound" Cannot Be Generated Due to Lack of Scientific Data

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific research on the chemical compound This compound . As a result, it is not possible to generate a detailed and scientifically accurate article focusing on its chemical reactivity and transformation studies as requested.

The outlined topics, including "Keto-Enol and Amide-Imidate Tautomerization Pathways," "Kinetic and Thermodynamic Control of Tautomeric Forms," and "Mechanistic Studies of Key Synthetic Transformations," require specific experimental or computational data that is not present in the public domain for this particular molecule.

While general principles of tautomerism and reaction control are well-established in organic chemistry, applying these concepts specifically to this compound without direct research findings would be speculative and would not meet the standards of a scientifically accurate and authoritative article. The presence of the difluoro group at the alpha position to both the pyridyl ring and the amide group is expected to significantly influence the electronic properties and reactivity of the molecule, making direct analogies to non-fluorinated or other related compounds unreliable.

For an article of this nature to be produced, it would require foundational research to be conducted and published, including spectroscopic analyses (such as NMR) to study tautomeric equilibria, kinetic experiments to determine reaction rates under different conditions, and computational chemistry studies to model reaction mechanisms and energy profiles.

Therefore, until such research is made available, the creation of a thorough and accurate article solely on the chemical reactivity and transformation of this compound remains unfeasible.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for experimental spectroscopic data for the chemical compound this compound has revealed a lack of publicly available information. Detailed research findings and specific data for its Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy—essential for a complete structural elucidation and characterization as requested—could not be located in scientific literature and chemical databases.

The required data for a thorough analysis, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and advanced 2D NMR techniques (COSY, HSQC, HMBC, NOESY), are not present in accessible research publications or spectral databases. Similarly, specific Infrared (IR) and Raman spectroscopic data, crucial for the identification of functional groups and their vibrational modes, remain unavailable for this particular compound.

While spectroscopic information exists for structurally related molecules, such as N-pyridin-2-yl-acetamide and its chloro- and trifluoro-analogs, this information is not directly applicable to this compound due to the significant influence of the difluoromethyl group on the electronic environment and, consequently, on the spectroscopic properties of the molecule.

Without access to primary experimental data, a scientifically accurate and detailed article on the spectroscopic characterization of this compound, adhering to the specified outline, cannot be generated at this time. The creation of data tables and in-depth analysis for each subsection is contingent on the availability of these foundational research findings.

Spectroscopic Characterization and Structural Elucidation of 2,2 Difluoro 2 Pyridin 2 Ylacetamide

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis.

Quantum Infrared and Surface-Enhanced Raman Spectroscopic Investigations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra of molecules. These theoretical spectra provide a robust basis for the assignment of experimentally observed IR and Raman bands. For 2,2-Difluoro-2-pyridin-2-ylacetamide, the predicted IR spectrum would exhibit characteristic absorption bands corresponding to the N-H stretching of the amide group, typically in the region of 3200-3400 cm⁻¹. The amide I band (primarily C=O stretching) is expected to appear as a strong absorption around 1650-1690 cm⁻¹. Furthermore, vibrations associated with the pyridine (B92270) ring, including C=C and C=N stretching modes, would be observed in the 1400-1600 cm⁻¹ region. The distinctive C-F stretching vibrations of the difluoromethyl group are anticipated to produce strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide detailed structural information of molecules adsorbed onto a nanostructured metal surface, often silver or gold. clearsynth.com The enhancement of the Raman signal allows for the detection of minute quantities of a substance and can reveal information about the molecule's orientation on the surface. For this compound, SERS analysis would be particularly useful for studying the interactions of the pyridine ring and the acetamide (B32628) group with the metal surface. It is expected that the pyridine ring vibrations, especially the ring breathing mode around 1000 cm⁻¹, would be significantly enhanced due to the interaction of the nitrogen lone pair with the metal. semi.ac.cn This technique offers a complementary vibrational fingerprint to IR spectroscopy, aiding in a more complete structural assignment.

Table 1: Expected Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Infrared (IR) Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amide) | 3200-3400 (broad) | Weak or not observed |

| C-H Stretch (Pyridine) | 3000-3100 | Moderate |

| C=O Stretch (Amide I) | 1650-1690 (strong) | Moderate |

| N-H Bend (Amide II) | 1510-1570 | Weak |

| C=C, C=N Stretch (Pyridine) | 1400-1600 | Strong |

| C-F Stretch | 1000-1200 (strong) | Moderate |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. slideshare.net When this compound is subjected to ionization, typically through electron impact (EI), a molecular ion (M⁺•) is formed. The mass-to-charge ratio (m/z) of this ion provides the compound's nominal molecular weight.

The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species. uab.edu The analysis of these fragments provides a roadmap to the molecule's structure. For this compound, several key fragmentation pathways can be predicted. A common fragmentation for amides is the alpha-cleavage, which would involve the cleavage of the bond between the carbonyl carbon and the difluoromethyl carbon. Another prominent fragmentation pathway would be the loss of the acetamide group or parts thereof, leading to the formation of a stable pyridinium-type ion.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Structure | Predicted m/z Value | Identity of Lost Neutral Fragment |

|---|---|---|

| [C₇H₆F₂N₂O]⁺• | 172.04 | (Molecular Ion) |

| [C₅H₄N-CHF₂]⁺ | 129.03 | CONH₂ |

| [C₅H₅N]⁺• | 79.04 | •CHF₂CONH₂ |

| [C₅H₄N]⁺ | 78.03 | H•, •CHF₂CONH₂ |

While conventional mass spectrometry provides nominal integer masses, High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a much higher degree of precision (typically to four or more decimal places). This accuracy allows for the determination of the exact elemental composition of the molecular ion and its fragments. By comparing the experimentally measured exact mass with the calculated mass for a given chemical formula, the molecular formula can be unequivocally confirmed. For this compound (C₇H₆F₂N₂O), HRMS would be used to confirm this exact composition, distinguishing it from any other potential isomers or compounds with the same nominal mass.

Elemental Composition Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element (typically carbon, hydrogen, and nitrogen) within a pure compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a crucial verification of the compound's purity and empirical formula.

For this compound, the molecular formula is C₇H₆F₂N₂O. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), fluorine (18.998 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. A close correlation between the experimental and calculated values (typically within ±0.4%) is required to validate the proposed formula.

Table 3: Elemental Composition for this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 48.85 |

| Hydrogen | H | 3.51 |

| Fluorine | F | 22.07 |

| Nitrogen | N | 16.27 |

Crystallographic and Solid-State Analysis of this compound: A Review of Current Research

Detailed crystallographic and solid-state structural data for the specific compound this compound are not available in the reviewed scientific literature. Therefore, this article provides a generalized overview of the methodologies and analyses that are typically applied in such crystallographic investigations, drawing parallels from studies on structurally related compounds.

Crystallographic Investigations and Solid State Structural Analysis

The comprehensive understanding of a chemical compound's properties and potential applications is deeply rooted in the precise knowledge of its three-dimensional atomic arrangement in the solid state. Crystallographic techniques, therefore, are indispensable tools in the field of chemical and materials science. For a compound like 2,2-Difluoro-2-pyridin-2-ylacetamide, these investigations would be pivotal in elucidating its molecular structure and the intricate network of intermolecular interactions that govern its crystal packing.

A single-crystal X-ray diffraction study of this compound would reveal its precise molecular geometry. Key parameters of interest would include the bond lengths and angles within the pyridinyl and acetamide (B32628) moieties, and particularly the geometry around the difluoromethyl group. The dihedral angle between the plane of the pyridine (B92270) ring and the acetamide group would be a critical conformational descriptor. In related structures, such as N-(4-Chloro-pyridin-2-yl)-N-(4-methyl-phenyl-sulfonyl)acetamide, the dihedral angle between the aromatic rings is a significant feature of the molecular conformation. For this compound, the orientation of the difluoromethyl group relative to the rest of the molecule would also be of considerable interest.

A hypothetical data table of selected geometrical parameters that would be obtained from such a study is presented below. Please note, this data is illustrative and not based on experimental results for the title compound.

| Parameter | Value (Å or °) |

| C-C (acetamide) | Value |

| C=O (acetamide) | Value |

| C-N (amide) | Value |

| C-F | Value |

| F-C-F | Value |

| Dihedral Angle (Pyridine-Amide) | Value |

The solid-state structure of a molecular crystal is stabilized by a variety of intermolecular interactions. In the case of this compound, the potential for hydrogen bonding is significant. The amide N-H group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as acceptors. Furthermore, the presence of fluorine atoms introduces the possibility of weaker C-H···F interactions.

A hypothetical summary of the percentage contributions of the most significant intermolecular contacts from a Hirshfeld surface analysis is presented in the table below. This data is for illustrative purposes only.

| Interaction Type | Contribution (%) |

| H···H | Value |

| H···F/F···H | Value |

| H···O/O···H | Value |

| H···N/N···H | Value |

| C···H/H···C | Value |

| Other | Value |

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in the development of new materials. Different polymorphs of the same compound can exhibit distinct physical properties. A systematic screening for polymorphs of this compound would involve crystallization from a variety of solvents under different conditions. Each resulting crystalline form would be characterized by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify unique polymorphs.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue for modifying the physicochemical properties of a compound. Studies could be undertaken to explore the co-crystallization of this compound with other molecules (co-formers) that can form complementary hydrogen bonds or other supramolecular interactions. The resulting co-crystals would be structurally characterized to understand the new intermolecular interactions and packing arrangements.

Theoretical and Computational Chemistry Studies of 2,2 Difluoro 2 Pyridin 2 Ylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound at the atomic level. For a molecule like 2,2-Difluoro-2-pyridin-2-ylacetamide, these calculations would provide invaluable insights into its behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as molecules. A DFT study of this compound would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

However, no published studies were found that report the optimized geometric parameters for this compound. A hypothetical data table for such findings would look like this:

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available) This table is for illustrative purposes only. The values are not based on actual calculations.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-C (acetamide) | --- Å |

| Bond Length | C=O | --- Å |

| Bond Length | C-N (amide) | --- Å |

| Bond Length | C-F | --- Å |

| Bond Length | C-C (pyridinyl) | --- Å |

| Bond Angle | O=C-N | --- ° |

| Bond Angle | F-C-F | --- ° |

| Dihedral Angle | N-C-C-N (pyridinyl) | --- ° |

Basis Set Selection and Computational Methodology Evaluation

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions. Common basis sets include Pople-style (e.g., 6-31G*) and Dunning's correlation-consistent sets (e.g., cc-pVDZ). The selection involves a trade-off between computational cost and accuracy. A thorough study would typically evaluate several basis sets in conjunction with different DFT functionals (e.g., B3LYP, M06-2X) to validate the reliability of the chosen computational methodology.

No literature is available that discusses the evaluation of different basis sets and computational methods specifically for this compound.

Vibrational Frequency Calculations and Potential Energy Surface Exploration

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. Exploration of the potential energy surface can also identify transition states and reaction pathways.

A search for the calculated vibrational frequencies of this compound yielded no results. A representative data table for these findings would typically present the calculated frequencies and their corresponding vibrational assignments.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound (Data Not Available) This table is for illustrative purposes only. The values are not based on actual calculations.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| --- | C=O stretch |

| --- | N-H stretch |

| --- | C-F symmetric stretch |

| --- | C-F asymmetric stretch |

| --- | Pyridinyl ring breathing |

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) Energy and Spatial Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular reactivity and stability. A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Specific HOMO-LUMO energy values and spatial distribution plots for this compound are not available in the published literature.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Data Not Available) This table is for illustrative purposes only. The values are not based on actual calculations.

| Orbital | Energy (eV) |

|---|---|

| HOMO | --- |

| LUMO | --- |

| HOMO-LUMO Gap | --- |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a localized picture of bonding and allows for the quantification of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. This analysis can reveal the nature and strength of intramolecular hydrogen bonds and other stabilizing interactions.

A detailed NBO analysis for this compound, including stabilization energies from second-order perturbation theory, has not been reported in the scientific literature.

Electrostatic Potential Surface (ESP) Mapping

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions. The ESP is mapped onto the electron density surface, with colors indicating different potential values. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates areas of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

Reactivity and Stability Predictions

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui functions are powerful quantum chemical descriptors used to identify the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. scm.comnih.govresearchgate.net These functions are derived from the change in electron density as an electron is added to or removed from the molecule. faccts.de

The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, thus identifying electrophilic centers. For this compound, the carbon atom of the carbonyl group is predicted to be a primary site for nucleophilic attack, exhibiting a high f+ value. The carbon atoms in the pyridine (B92270) ring, particularly those adjacent to the nitrogen atom, would also show some electrophilic character.

The Fukui function for electrophilic attack (f-) highlights regions that are most likely to donate electrons, indicating nucleophilic centers. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group are expected to be the most significant sites for electrophilic attack due to their lone pairs of electrons.

| Atom/Group | Predicted Nucleophilic Site (f-) | Predicted Electrophilic Site (f+) |

| Carbonyl Carbon | ✓ | |

| Carbonyl Oxygen | ✓ | |

| Pyridine Nitrogen | ✓ | |

| Pyridine Ring Carbons | ✓ | |

| Amide Nitrogen | ✓ |

Energy Barrier Calculations for Reaction Pathways and Conformational Changes

Computational methods can be employed to calculate the energy barriers associated with various chemical reactions and conformational changes. nih.govdtu.dk These calculations are crucial for understanding the kinetics and thermodynamics of different processes. For this compound, potential reaction pathways could include hydrolysis of the amide bond or nucleophilic substitution at the difluoromethyl group. Energy barrier calculations would help determine the feasibility and preferred pathways for such reactions.

Furthermore, the molecule possesses several rotatable bonds, leading to different possible conformations. Calculating the energy barriers for rotation around the C-C and C-N bonds would provide insight into the conformational flexibility of the molecule and the relative stability of different conformers. These calculations are typically performed by identifying the transition state structures connecting different minima on the potential energy surface. dtu.dk

Charge Transfer Interactions and Electronic Descriptors

Charge transfer interactions play a vital role in chemical reactions and molecular recognition. These interactions can be analyzed using various electronic descriptors derived from computational chemistry. For this compound, analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into its electron-donating and electron-accepting capabilities.

The HOMO is typically localized on the more electron-rich parts of the molecule, such as the pyridine ring and the amide group, indicating their role as electron donors. The LUMO is expected to be centered on the electron-deficient regions, like the carbonyl group and the difluoromethyl group, highlighting their capacity to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Other electronic descriptors such as electronegativity, chemical hardness, and softness can also be calculated to quantify the molecule's reactivity and its propensity to engage in charge transfer processes.

| Electronic Descriptor | Predicted Characteristic |

| HOMO Localization | Pyridine ring, Amide group |

| LUMO Localization | Carbonyl group, Difluoromethyl group |

| HOMO-LUMO Gap | Moderate to High, indicating relative stability |

| Electronegativity | High, due to electronegative atoms |

| Chemical Hardness | Moderate |

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time and to understand the influence of the solvent on its structure and dynamics. mdpi.comresearchgate.netresearchgate.net By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of this compound and the transitions between them.

Applications of 2,2 Difluoro 2 Pyridin 2 Ylacetamide in Advanced Organic Synthesis

Building Block in the Synthesis of Fluorinated Heterocyclic Systems

The structure of 2,2-Difluoro-2-pyridin-2-ylacetamide makes it a versatile precursor for constructing more complex fluorinated heterocyclic systems. The amide functionality, in concert with the activated difluoromethylene carbon, can participate in various cyclization reactions. While direct examples involving this compound are not extensively documented, the reactivity of analogous fluorinated synthons provides a clear indication of its potential.

Fluorinated building blocks are frequently employed in cycloaddition and condensation reactions to generate novel heterocyclic scaffolds. For instance, polyfluoroalkyl thiocarbonyl compounds are known to be excellent dienophiles in [4+2]-cycloaddition reactions for creating thiopyrans. nih.gov Similarly, fluorinated 1,3-dipoles exhibit high reactivity in [3+2]-cycloadditions, which is a key method for building five-membered fluoroalkylated sulfur heterocycles. nih.gov

The amide group in this compound can serve as a nucleophile or be transformed into other reactive groups to facilitate ring closure. Methodologies involving the intramolecular cyclization of amides, such as those derived from β-enamino ketones, are used to synthesize pyridin-2(1H)-ones. researchgate.net This suggests that the acetamide (B32628) moiety of the title compound could be elaborated and induced to cyclize, potentially forming fused bicyclic systems incorporating the pyridine (B92270) ring. Furthermore, reagents known as Fluoroalkyl Amino Reagents (FARs) can react with dinucleophiles to generate fluorinated heterocycles like pyrazoles and coumarins, highlighting a reaction pathway where the difluoroacetyl group could be a key component in ring formation. nih.gov

Table 1: Potential Cyclization Strategies for Synthesizing Heterocycles

| Reaction Type | Reactant Class | Potential Product from this compound Analogues |

|---|---|---|

| [4+2] Cycloaddition | Dienophiles (e.g., thioketones) | Thiopyrans, Dihydropyridines |

| [3+2] Cycloaddition | 1,3-Dipoles | Thiolanes, Pyrazoles, Triazoles |

| Intramolecular Condensation | Amides of β-dicarbonyl compounds | Fused Pyridinones, Quinolizinones |

| Reaction with Dinucleophiles | Bifunctional reagents (e.g., hydrazine, hydroxylamine) | Pyrazoles, Isoxazoles |

Precursor for the Preparation of Bioactive Molecules Containing Fluorine

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, found in a vast number of therapeutic agents. nih.govnih.gov The incorporation of fluorine into drug candidates is a widely used strategy to enhance key properties such as metabolic stability, membrane permeability, and binding affinity by altering the molecule's lipophilicity and electronic nature. Consequently, this compound is a logical precursor for the synthesis of novel, fluorine-containing bioactive molecules.

The pyridin-2(1H)-one fragment, a close structural relative, is present in several FDA-approved drugs, highlighting the therapeutic importance of this heterocyclic core. nih.govrsc.org Research has demonstrated that derivatives of N-(pyridin-2-yl) acetamide can exhibit significant biological activities, including potent antifungal properties. researchgate.net This provides a strong rationale for synthesizing and screening compounds like this compound and its derivatives in drug discovery programs. The difluoroacetamide moiety can act as a bioisosteric replacement for other functional groups, potentially improving the pharmacokinetic profile of a lead compound.

Table 2: Role of Fluorine and Pyridine Scaffolds in Bioactive Molecules

| Structural Feature | Role in Medicinal Chemistry | Examples of Therapeutic Areas |

|---|---|---|

| Pyridine Ring | Privileged scaffold, hydrogen bond acceptor, improves solubility. | Anticancer, Antiviral, Antihypertensive, Anti-inflammatory. nih.gov |

| Pyridin-2(1H)-one | Kinase inhibition, versatile pharmacophore. | Oncology (e.g., Ripretinib, Palbociclib). nih.gov |

| Gem-Difluoro Group | Increases metabolic stability, modulates pKa, enhances binding affinity, acts as a bioisostere for carbonyl or hydroxyl groups. | Broad applications across various drug classes. |

Ligand Design in Organometallic Chemistry

Molecules containing pyridine rings are fundamental ligands in coordination chemistry and organometallic catalysis. wikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an effective Lewis base for coordinating with a wide array of transition metals. wikipedia.orgwhoi.edu this compound contains two potential coordination sites: the pyridine nitrogen and the carbonyl oxygen of the amide group. This allows it to act as a monodentate or a bidentate chelating ligand.

While specific studies on this compound as a ligand are not prominent, the coordination chemistry of similar structures, such as N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide, has been explored. These related ligands have been shown to form stable complexes with metals like Pt(II), Pd(II), Cu(II), and Hg(II). nih.gov The presence of the two highly electronegative fluorine atoms in this compound would have a significant impact on its coordination properties. The strong electron-withdrawing effect would decrease the basicity of the pyridine nitrogen, thus weakening its donor capability. This modulation of electronic properties can be strategically used in ligand design to fine-tune the catalytic activity or stability of the resulting metal complex.

Table 3: Potential Coordination Properties

| Potential Donor Atom(s) | Coordination Mode | Effect of Difluoro Group | Potential Metal Partners |

|---|---|---|---|

| Pyridine Nitrogen | Monodentate | Reduces Lewis basicity, modulates metal-ligand bond strength. | Pd, Pt, Cu, Hg, Re, Rh. wikipedia.orgnih.govmdpi.com |

| Pyridine N, Amide O | Bidentate (Chelating) | Influences chelate ring stability and geometry. | Transition metals favoring five- or six-membered chelate rings. |

Contribution to Methodological Advancements in Fluorine Chemistry

Beyond its role as a structural component, the α,α-difluoroacetamide moiety can serve as a reactive functional group that enables novel synthetic transformations. A significant advancement in this area is the use of α,α-difluoroacetamides as fluoroacylating agents through transition-metal-catalyzed C–N bond activation. researchgate.netacs.org

In a key methodological development, a palladium-catalyzed, base-free Suzuki-Miyaura cross-coupling reaction was established between α,α-difluoroacetamides and boronic acids. This reaction proceeds via the oxidative addition of the palladium catalyst into the amide C(acyl)–N bond, a challenging but increasingly important transformation in organic synthesis. The subsequent transmetalation and reductive elimination steps yield valuable α,α-difluoroketone derivatives. acs.org This methodology transforms the typically stable amide bond into a reactive site for cross-coupling, establishing α,α-difluoroacetamides like the title compound as valuable reagents for introducing the difluoroacetyl group into various molecules. This represents a powerful tool for synthetic chemists, particularly for the late-stage functionalization of complex molecules with fluorine-containing motifs. researchgate.net

This application showcases how this compound can contribute to the advancement of synthetic methodology, providing new ways to construct C-C bonds and access important classes of fluorinated compounds.

Future Research Directions and Emerging Trends for 2,2 Difluoro 2 Pyridin 2 Ylacetamide

Development of Novel and Green Synthetic Methodologies

The synthesis of fluorinated organic molecules is a cornerstone of modern medicinal and materials chemistry. However, traditional fluorination methods often rely on harsh reagents and conditions. The future of synthesizing compounds like 2,2-Difluoro-2-pyridin-2-ylacetamide will undoubtedly focus on the principles of green chemistry, emphasizing sustainability and efficiency.

One promising avenue is the advancement of photoredox catalysis . This technique utilizes visible light to initiate chemical transformations under mild conditions, offering a greener alternative to traditional methods that often require high temperatures and stoichiometric, often toxic, reagents. The development of photoredox-catalyzed methods for the direct difluoroacetylation of pyridine (B92270) derivatives could provide a highly efficient and atom-economical route to this compound.

Furthermore, the exploration of flow chemistry for the synthesis of this compound presents an opportunity to improve safety, scalability, and product consistency. Continuous flow reactors can handle hazardous reagents more safely and allow for precise control over reaction parameters, leading to higher yields and purity.

Another key area of development will be the use of more environmentally friendly fluorinating agents. Research is ongoing to develop new reagents that are less hazardous and have a lower environmental impact than traditional sources of fluorine. The application of these next-generation reagents to the synthesis of pyridyl difluoroacetamides will be a significant step forward.

| Synthetic Approach | Potential Advantages |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. |

| Flow Chemistry | Enhanced safety, improved scalability and reproducibility, precise control over reaction parameters. |

| Novel Fluorinating Agents | Reduced toxicity and environmental impact, improved selectivity. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

Exploration of Undiscovered Reactivity Profiles

The gem-difluoromethylene group in this compound is a versatile functional handle that suggests a rich and largely unexplored reactivity profile. Future research will likely focus on leveraging this group for novel chemical transformations.

The acidity of the C-H bond in related difluoromethyl compounds suggests that this compound could be deprotonated to form a nucleophilic difluoroenolate. This intermediate could then be reacted with a variety of electrophiles to install new functional groups at the α-position, providing access to a diverse range of novel derivatives.

Furthermore, the pyridine ring itself offers multiple sites for functionalization. The nitrogen atom can be quaternized or oxidized, and the ring can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions. The interplay between the reactivity of the pyridine ring and the difluoroacetamide moiety could lead to complex and interesting chemical transformations. For instance, the nucleophilic reactivity of α,α-difluorinated gem-diols toward activated pyridinium (B92312) salts has been shown to yield biologically relevant dihydropyridines and dihydropyridones. researchgate.netnih.gov

Future studies could also explore the transition-metal-catalyzed cross-coupling reactions of this compound. The development of methods for the selective activation of C-F or C-C bonds in this molecule could open up new avenues for the synthesis of complex fluorinated molecules.

Application in Supramolecular Chemistry and Materials Science

The combination of a hydrogen-bond-donating amide group and a hydrogen-bond-accepting and metal-coordinating pyridine ring makes this compound an attractive building block for supramolecular chemistry and materials science.

The pyridyl and amide moieties can participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. These interactions can be used to direct the self-assembly of the molecule into well-defined supramolecular architectures, such as gels, liquid crystals, and porous materials. The introduction of fluorine atoms can further influence these interactions, leading to materials with unique properties. scispace.com

In the realm of materials science, the incorporation of this compound into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The strong C-F bond and the polarity of the difluoromethyl group can significantly impact the bulk properties of materials. The development of functional materials based on this compound could find applications in areas such as organic electronics, sensing, and catalysis.

| Potential Application Area | Key Features of this compound |

| Supramolecular Gels | Hydrogen bonding capabilities of the amide and pyridine groups. |

| Liquid Crystals | Anisotropic shape and potential for ordered self-assembly. |

| Metal-Organic Frameworks (MOFs) | Pyridine nitrogen as a coordination site for metal ions. |

| Functional Polymers | Enhanced thermal and chemical stability due to the C-F bonds. |

Integration with Machine Learning and AI for Predictive Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. For a molecule like this compound, where experimental data is scarce, computational approaches can provide invaluable insights and guide future research.

Predictive Modeling: ML models can be trained on existing chemical databases to predict a wide range of properties for new molecules. For this compound, this could include predictions of its physicochemical properties (e.g., solubility, pKa), biological activity, and potential toxicity. Such predictions can help to prioritize experimental efforts and reduce the time and cost of research and development.

Discovery of New Reactivity: Machine learning algorithms can also be used to analyze large datasets of chemical reactions to identify novel reactivity patterns. By applying these techniques to databases of reactions involving fluorinated compounds and pyridines, it may be possible to uncover previously unknown reactions that this compound could undergo.

The integration of computational and experimental approaches will be crucial for unlocking the full potential of this compound. In silico predictions can guide experimental design, while experimental results can be used to refine and improve the accuracy of computational models in a synergistic feedback loop.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,2-Difluoro-2-pyridin-2-ylacetamide, and what critical intermediates are involved?

- Methodological Answer : The compound is synthesized via difluoromethylation of N-(pyridin-2-yl)acetamide precursors using sodium chlorodifluoroacetate as a difluorocarbene source under microwave-assisted conditions. Key intermediates include 2-acetaminopyridine derivatives, which undergo electrophilic substitution at the pyridine ring. Reaction optimization requires precise temperature control (80–100°C) and anhydrous conditions to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming fluorine substitution patterns and pyridine ring proton environments. Fourier Transform Infrared (FT-IR) spectroscopy identifies amide carbonyl stretches (~1650–1700 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns. Single-crystal X-ray diffraction provides definitive structural confirmation when crystallizable derivatives are available .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to respiratory and dermal irritation risks (H315, H319, H335 per GHS classification), use fume hoods for all procedures involving dust or aerosols. Wear nitrile gloves, lab coats, and safety goggles. Avoid water-reactive conditions during synthesis, and store the compound in a desiccator under inert gas (e.g., nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations elucidate the electronic properties of this compound?

- Methodological Answer : Perform geometry optimization at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. Compare computed NMR chemical shifts with experimental data to validate structural models. DFT also predicts reactivity toward electrophiles/nucleophiles, guiding functionalization strategies .

Q. What are the advantages of microwave-assisted synthesis over conventional methods for this compound?

- Methodological Answer : Microwave irradiation reduces reaction times (30–60 minutes vs. 12–24 hours) by enhancing thermal efficiency and minimizing side reactions. It improves yields (15–20% increase) by enabling precise temperature gradients. This method is particularly effective for difluoromethylation, where traditional heating may degrade sensitive intermediates .

Q. How can researchers address solubility limitations in biological assays involving this compound?